![molecular formula C17H18BrNO3 B270833 6-bromo-N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270833.png)
6-bromo-N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is synthesized through a specific method that involves several steps, and it has been found to have a mechanism of action that can be beneficial in treating various diseases.
Mécanisme D'action
The mechanism of action of 6-bromo-N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves inhibition of certain enzymes that are involved in inflammation, cancer, and viral infections. Specifically, it inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. It also inhibits the activity of viral proteases, which are involved in viral infections.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include the inhibition of inflammation, cancer, and viral infections. It has been found to reduce the production of prostaglandins, which are involved in inflammation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to inhibit the replication of viruses.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using this compound in lab experiments include its potential applications in the field of medicine, particularly in treating inflammation, cancer, and viral infections. It also has a well-defined mechanism of action, which can aid in understanding its effects on various biological processes. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its effects on the human body.
Orientations Futures
There are several future directions for research on this compound. One direction is to investigate its potential applications in treating other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in combination with other drugs to enhance its efficacy. Additionally, further research is needed to fully understand its effects on the human body and to determine its potential toxicity.
Méthodes De Synthèse
The synthesis of 6-bromo-N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves several steps. The first step involves the reaction of 3,4-dimethylbenzaldehyde with a Grignard reagent to form a secondary alcohol. This alcohol is then oxidized to form a ketone. The ketone is then reacted with 2,3-dibromopropene to form a cyclopropane ring. The cyclopropane ring is then opened up through ring expansion to form the desired compound.
Applications De Recherche Scientifique
This compound has potential applications in the field of medicine. It has been found to have anti-inflammatory properties, which can be beneficial in treating diseases such as arthritis and asthma. It has also been found to have anticancer properties, which can be useful in treating various types of cancer. Additionally, it has been found to have antiviral properties, which can be beneficial in treating viral infections.
Propriétés
Formule moléculaire |
C17H18BrNO3 |
|---|---|
Poids moléculaire |
364.2 g/mol |
Nom IUPAC |
2-bromo-N-(3,4-dimethylphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C17H18BrNO3/c1-7-3-4-9(5-8(7)2)19-16(20)12-10-6-11-13(12)17(21)22-15(11)14(10)18/h3-5,10-15H,6H2,1-2H3,(H,19,20) |
Clé InChI |
SSEYSTVHQULNHX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C3CC4C2C(=O)OC4C3Br)C |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2C3CC4C2C(=O)OC4C3Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




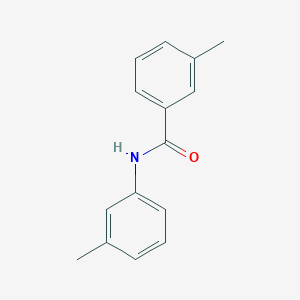
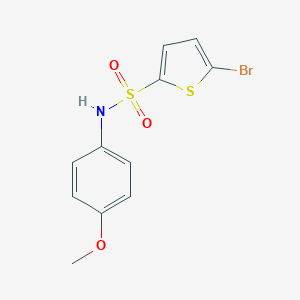
![1-[(4-Chlorophenoxy)acetyl]piperidine](/img/structure/B270755.png)
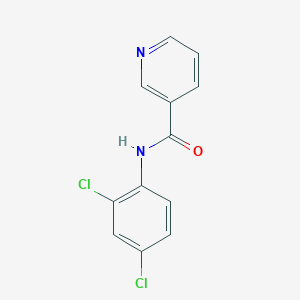
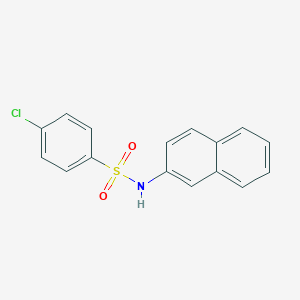
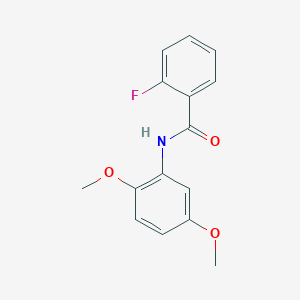

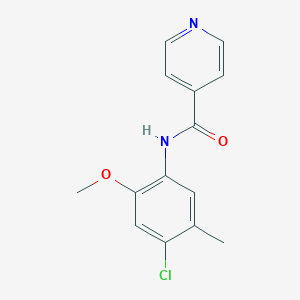
![N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B270770.png)
![N-cyclohexyl-3,5-bis[(methoxyacetyl)amino]benzamide](/img/structure/B270771.png)
![4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B270783.png)
![(2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B270785.png)
![N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide](/img/structure/B270787.png)